molecular formula C24H28O11 B13394186 [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate

[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate

Katalognummer: B13394186
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: SCIGYBYAZUFDLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is a structurally complex molecule featuring:

  • A tricyclic core (3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene) with hydroxyl and hydroxymethyl substituents.
  • A glycosidic linkage to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxane (glucose derivative) at position 10.
  • A cinnamate ester (3-phenylprop-2-enoate) group at position 2.

The compound’s patent status (CNP0114165.8) highlights its novelty and possible applications in pharmaceuticals or agrochemicals .

Eigenschaften

Molekularformel

C24H28O11

Molekulargewicht

492.5 g/mol

IUPAC-Name

[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate

InChI

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2

InChI-Schlüssel

SCIGYBYAZUFDLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Extraction of Precursors from Natural Sources

Source Material:
The initial phase involves extracting bioactive constituents from plant sources, notably rhizomes and leaves of the genus Picrorhiza, which are rich in phenolic and polyhydroxylated compounds.

Extraction Techniques:

  • Solvent Extraction:
    Utilization of polar solvents such as methanol, ethanol, or their aqueous mixtures (e.g., methanol:water 1:1) to solubilize phenolic compounds and hydroxylated derivatives.
  • Methodology:
    • Drying and powdering plant material.
    • Maceration or Soxhlet extraction with chosen solvent.
    • Filtration and concentration under reduced pressure to obtain crude extracts rich in hydroxylated compounds.

Isolation and Purification of Hydroxylated Intermediates

Chromatographic Techniques:

  • Column Chromatography:
    Using silica gel or Sephadex columns with gradient elution (e.g., increasing polarity) to separate hydroxylated flavonoids, phenolic acids, and related polyhydroxylated compounds.

Characterization:

  • NMR, MS, and IR spectroscopy confirm the structure and purity of isolated intermediates.

Synthesis of the Core Cyclized Scaffold

Formation of the Tricyclic Skeleton:
The core structure, a 3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl system, can be assembled via a multi-step cyclization process:

  • Step 1: Formation of the Dioxatricyclic Core

    • Diels-Alder cycloaddition:
      A suitable diene and dienophile, possibly derived from hydroxylated aromatic or heterocyclic precursors, undergo cycloaddition to form the tricyclic core.
  • Step 2: Introduction of Hydroxymethyl and Hydroxyl Groups

    • Hydroxymethylation:
      Formaldehyde or paraformaldehyde reacts with the cyclized intermediate under basic conditions to introduce hydroxymethyl groups at specific positions.

    • Hydroxylation:
      Selective hydroxylation at targeted carbons using oxidizing agents (e.g., osmium tetroxide, potassium permanganate) ensures the presence of hydroxyl groups at desired sites.

Note:
The precise stereochemistry and regiochemistry are controlled through reaction conditions and protecting group strategies.

Functionalization to Attach the Phenylprop-2-enoate Moiety

Esterification Process:

  • The hydroxylated tricyclic intermediate is reacted with 3-phenylprop-2-enoic acid derivatives to form the ester linkage.
  • Method:
    • Activation of the acid (e.g., using DCC—dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
    • Nucleophilic attack by the hydroxyl group on the activated acid to form the ester.

Reaction Conditions:

  • Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or under gentle heating.

Final Assembly and Purification

Purification:

  • The crude product is purified via preparative HPLC or recrystallization to obtain the target compound with high purity.

Structural Confirmation:

  • Confirmed through NMR (both ^1H and ^13C), MS, IR, and possibly X-ray crystallography for stereochemical verification.

Summary of Preparation Methodology Data Table

Step Reaction Type Reagents/Conditions Purpose References
1 Solvent extraction Methanol/Ethanol, plant material Extract hydroxylated compounds
2 Chromatography Silica gel, HPLC Purify intermediates
3 Cyclization (Diels-Alder) Diene and dienophile, heat Form tricyclic core Literature synthesis protocols
4 Hydroxymethylation Formaldehyde, base Introduce hydroxymethyl groups Organic synthesis literature
5 Hydroxylation Oxidants (KMnO4, OsO4) Add hydroxyl groups Standard oxidation methods
6 Esterification DCC, DMAP, acid Attach phenylprop-2-enoate Ester synthesis protocols
7 Purification HPLC, recrystallization Obtain pure final compound Standard purification techniques

Notes and Considerations

  • Stereochemistry Control:
    The stereochemical configuration at hydroxyl and hydroxymethyl groups significantly influences biological activity; thus, stereoselective synthesis or chiral auxiliaries may be employed.

  • Reaction Optimization:
    Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized based on scale and desired yield.

  • Safety and Handling:
    Use of oxidants and reagents like DCC requires appropriate safety measures, including inert atmospheres and protective equipment.

  • Environmental Impact: Green chemistry principles, including solvent recycling and waste minimization, are recommended for sustainable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant activity, enzyme inhibition, or antimicrobial effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress or microbial infections are involved.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for use in high-performance materials.

Wirkmechanismus

The mechanism of action of [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function. The phenylprop-2-enoate moiety may interact with cellular membranes, affecting their permeability and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Glycoside Derivatives with Tricyclic Cores

Compound from :

[(2S,4S,5S,10S)-10-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate

  • Structural Similarities : Shares the tricyclic core and cinnamate ester.
  • Key Differences : Contains an additional 6-methyloxane glycoside at position 5, increasing hydrophobicity compared to the target compound.
  • Implications : The methyl group may enhance membrane permeability but reduce aqueous solubility .
Flavonoid Glycoside from :

(3,4,5-Trihydroxy-6-{[4-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-5-yl]oxy}oxan-2-yl)methyl acetate

  • Structural Similarities : Contains a glucose-derived oxane and ester group.
  • Key Differences: Features a flavonoid backbone (benzopyran) instead of a tricyclic system.

Ester-Containing Bioactive Compounds

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ():
  • Structural Similarities : Shares ester functional groups.
  • Key Differences : Lacks glycosidic or polycyclic components; features a linear alkyne backbone with diphenyl groups.

Nucleoside Analogs ():

4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate

  • Structural Similarities : Contains a glucose-derived oxane and triazole groups.
  • Key Differences: Includes a dihydropyrimidine ring and dioctanoate esters, suggesting antiviral or antimetabolite properties.

Data Tables

Property Target Compound Compound from Flavonoid Glycoside Nucleoside Analog
Molecular Weight (g/mol) 492.479 ~650 (estimated) ~800 (estimated) ~950 (estimated)
Key Functional Groups Tricyclic core, glucose, cinnamate ester Additional methyloxane Flavonoid, benzopyran Dihydropyrimidine, triazole
Solubility High polarity (water-soluble) Moderate (due to methyl group) Low (flavonoid backbone) Low (dioctanoate esters)
Bioactivity Antimicrobial (hypothesized) Enhanced membrane penetration Antioxidant Antiviral

Notes

  • Contradictions : and highlight conflicting solubility trends between glycosides (generally polar) and ester-heavy analogs (often hydrophobic).
  • Data Gaps: Limited solubility and stability data for the target compound require further experimental validation.

Biologische Aktivität

The compound [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is a complex organic molecule with potential biological activities. This article explores its biological properties, including pharmacological effects and mechanisms of action, supported by relevant data and case studies.

Chemical Profile

Molecular Formula: C27H42O17
SMILES Notation: CC(C)CC(=O)OC1C2C(C3C(C2(CO)O)O3)C(=CO1)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIKey: ZTHFWSGQXKJHJD-UHFFFAOYSA-N

1. Antioxidant Activity

Research indicates that compounds similar to [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy...] exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. The presence of multiple hydroxyl groups enhances their electron-donating capacity, which is crucial for antioxidant activity.

2. Anticancer Properties

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Inhibition of migration

3. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in human cell lines. This effect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases.

4. Antidiabetic Activity

Research indicates that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. Mechanistic studies suggest that these compounds can modulate metabolic pathways involved in glucose metabolism and lipid regulation .

Case Studies

Case Study 1: Picrorhiza kurroa Extracts

In a clinical trial involving patients with type 2 diabetes, extracts containing similar compounds demonstrated a significant reduction in fasting blood glucose levels over a 12-week period. The study highlighted the potential for using these extracts as complementary therapies alongside conventional antidiabetic medications.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that treatment with extracts containing [5-Hydroxy...] resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µg/mL.

Q & A

Q. Methodological Answer :

  • In Vivo Models : Use thioacetamide (TAA)-induced liver fibrosis in mice (as in picroside I studies). Administer the compound post-TAA exposure and analyze serum, urine, and liver tissue via LC-MS metabolomics to identify upregulated/downregulated pathways (e.g., lipid metabolism, amino acid turnover) .
  • Dosage Optimization : Conduct dose-response studies with randomized block designs (split-split plot for longitudinal analysis) to account for variability in fibrosis progression .
  • Validation : Cross-reference metabolomic data with histopathology (e.g., collagen deposition assays) and antioxidant activity tests (e.g., DPPH/ABTS radical scavenging) .

Basic Research Question: What analytical challenges arise in structural elucidation due to its polycyclic and glycosylated framework?

Q. Methodological Answer :

  • Stereochemical Complexity : Use NOESY/ROESY NMR to differentiate axial vs. equatorial hydroxyl groups on the oxan-2-yl moiety .
  • Crystallographic Refinement : Address disorder in the tricyclic core using SHELXD for phase estimation and SHELXL for anisotropic displacement parameter refinement .
  • Dynamic Behavior : Employ variable-temperature NMR to study ring-flipping in the dioxatricyclo[4.4.0.02,4]decene system .

Advanced Research Question: How do metabolomic studies elucidate its impact on hepatic lipid and energy metabolism?

Q. Methodological Answer :

  • LC-MS Platforms : Quantify metabolites in liver tissue (e.g., acyl-carnitines, branched-chain amino acids) to assess lipid β-oxidation and glycolysis pathways. Table 3 in provides a template for pathway mapping .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish metabolite clusters between treated and untreated cohorts, focusing on pathways like ketogenesis and urea cycle .
  • Isotope Tracing : Use 13C^{13}\text{C}-labeled glucose to track carbon flux in energy metabolism under compound treatment .

Basic Research Question: What statistical frameworks are suitable for designing in vivo efficacy studies?

Q. Methodological Answer :

  • Randomized Block Design : Assign treatments to mice in blocks (e.g., by weight or fibrosis stage) to control confounding variables. Subplots can compare dosage levels, and sub-subplots track temporal effects (e.g., fibrosis regression) .
  • Power Analysis : Calculate sample size using pilot data on metabolite variance (e.g., from LC-MS intensity values) to ensure statistical significance .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Source Validation : Cross-check purity (e.g., via HPLC-UV/ELSD) and stereochemical integrity (via chiral chromatography) to rule out batch variability .
  • Model Standardization : Harmonize experimental conditions (e.g., TAA dosage, treatment duration) to minimize discrepancies in fibrosis induction .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to assess heterogeneity in antioxidant or anti-inflammatory outcomes .

Advanced Research Question: What strategies identify synergistic interactions between this compound and other hepatoprotective agents?

Q. Methodological Answer :

  • Combinatorial Screens : Use fractional factorial designs to test pairwise combinations with silymarin or ursodeoxycholic acid, monitoring additive/synergistic effects via metabolomic footprinting .
  • Network Pharmacology : Construct protein-metabolite interaction networks (e.g., using KEGG pathways) to identify nodes where the compound and co-agents intersect .

Basic Research Question: What analytical methods quantify its stability under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) and hepatic microsomes, analyzing degradation products via UPLC-QTOF-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life stability based on accelerated thermal degradation data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.